molecular formula C12H16BrNO3S B6643794 2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid

2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid

Cat. No. B6643794
M. Wt: 334.23 g/mol
InChI Key: SDJGIIITDWMHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid, also known as Boc-3-amino-5-bromothiophene-2-carboxylic acid, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid is not fully understood. However, it has been suggested that the anti-inflammatory properties of this compound are mediated through the inhibition of the NF-κB pathway. In addition, its anti-cancer properties have been attributed to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid can modulate various biochemical and physiological processes. It has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In addition, it has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid is its versatility. It can be easily modified to introduce various functional groups, which can be used to tailor its properties for specific applications. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in various fields, such as drug discovery and nanotechnology.
Conclusion:
In conclusion, 2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid is a versatile chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its applications in various fields.

Synthesis Methods

The synthesis of 2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid involves a multi-step process that starts with the protection of the amino group of 3-amino-5-bromothiophene-2-carboxylic acid with Boc anhydride. This is followed by the reaction of the protected amino acid with 2-ethylbutyryl chloride in the presence of a base to obtain the final product.

Scientific Research Applications

2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-[[(5-bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S/c1-3-12(4-2,11(16)17)7-14-10(15)8-5-9(13)18-6-8/h5-6H,3-4,7H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJGIIITDWMHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)C1=CSC(=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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